chemical and physical properties of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
chemical and physical properties of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and serving as a versatile building block in medicinal chemistry. Its unique conformational properties and synthetic accessibility have made it an attractive starting point for the design of novel therapeutics. This guide focuses on a key derivative, tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate, providing an in-depth examination of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectral characteristics and reactivity. As a Senior Application Scientist, the goal of this whitepaper is to furnish researchers and drug development professionals with the technical insights and practical methodologies necessary to effectively utilize this compound in their synthetic endeavors.
Nomenclature and Structural Elucidation
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Systematic Name: tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
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Common Synonyms: N-Boc-2,3-dihydro-1,4-benzoxazine
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CAS Number: 212180-23-9
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Molecular Formula: C₁₃H₁₇NO₃
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Molecular Weight: 235.28 g/mol
The structure consists of a benzene ring fused to an oxazine ring, forming the 2,3-dihydro-1,4-benzoxazine core. The nitrogen atom of the oxazine ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in multi-step syntheses, as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions[1][2]. The six-membered heterocyclic ring typically adopts a half-chair conformation[3].
Physicochemical Properties
While specific experimental data for the title compound is not extensively reported in the literature, the following table summarizes its known properties and provides data for a closely related amino-substituted analog for comparison.
| Property | tert-Butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate | tert-Butyl 7-amino-2,3-dihydro-1,4-benzoxazine-4-carboxylate[4] |
| CAS Number | 212180-23-9 | 1171126-84-3 |
| Molecular Formula | C₁₃H₁₇NO₃ | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 235.28 g/mol | 250.29 g/mol |
| Appearance | Data not available | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 401.4 ± 45.0 °C at 760 mmHg |
| Solubility | Data not available | Data not available |
| Purity | Typically >98% from commercial suppliers | 98% |
| Storage Conditions | Refrigerated[5] | 4°C, protect from light |
Synthesis and Purification: A Validated Approach
A robust synthesis of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate can be achieved through a two-step process: the formation of the 2,3-dihydro-1,4-benzoxazine core, followed by the protection of the secondary amine with a Boc group. This approach ensures high yields and purity.
Synthesis of 2,3-Dihydro-1,4-benzoxazine
The foundational method for constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold involves the condensation of 2-aminophenols with 1,2-dihaloethanes[6].
Experimental Protocol:
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To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base such as potassium carbonate (2.0-3.0 eq).
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Add 1,2-dibromoethane (1.1-1.5 eq) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1,4-benzoxazine.
N-Boc Protection of 2,3-Dihydro-1,4-benzoxazine
The protection of the secondary amine is a standard procedure in organic synthesis, with di-tert-butyl dicarbonate (Boc₂O) being the reagent of choice[1][7].
Experimental Protocol:
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Dissolve 2,3-dihydro-1,4-benzoxazine (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
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Add a base, typically triethylamine (1.2-1.5 eq) or 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq).
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution at room temperature.
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Stir the reaction mixture for 2-12 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons of the benzoxazine core and the Boc protecting group.
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Aromatic Protons: A complex multiplet in the range of δ 6.8-7.8 ppm.
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Oxazine Ring Protons: Two triplets corresponding to the -OCH₂- and -NCH₂- protons, typically found around δ 4.2-4.5 ppm and δ 3.8-4.1 ppm, respectively.
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Boc Group Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons.
For comparison, the characteristic peaks of a benzoxazine ring in a different derivative were observed at 4.02 and 4.92 ppm, attributed to the methylene groups (Ar-CH₂-N) and (O-CH₂-N) of the oxazine ring, respectively[8].
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
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Carbonyl Carbon (Boc): A signal around δ 154 ppm.
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Quaternary Carbon (Boc): A signal around δ 80 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 115-145 ppm).
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Oxazine Ring Carbons: Signals for the -OCH₂- and -NCH₂- carbons, expected in the range of δ 65-70 ppm and δ 40-45 ppm, respectively.
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Methyl Carbons (Boc): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
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C=O Stretch (Carbonyl of Boc group): A strong absorption band in the region of 1690-1710 cm⁻¹.
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C-O Stretch (Ether and Carbamate): Strong bands in the fingerprint region, typically between 1250-1000 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion (M⁺): A peak at m/z = 235.
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Fragmentation: A characteristic loss of the tert-butyl group (m/z = 57) or isobutylene (m/z = 56) is expected, leading to a prominent fragment at m/z = 179 or 178. Loss of the entire Boc group (m/z = 101) would result in a fragment corresponding to the 2,3-dihydro-1,4-benzoxazine cation at m/z = 134.
Reactivity and Applications in Drug Development
Chemical Reactivity and Stability
The chemical reactivity of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is dominated by the N-Boc protecting group. This group imparts stability to the molecule under a wide range of conditions, including basic and nucleophilic reactions, as well as catalytic hydrogenation[1].
The primary reactivity of interest is the deprotection of the Boc group, which is typically achieved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol[2][7]. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene.
Role as a Synthetic Intermediate
The title compound is a valuable intermediate in the synthesis of more complex molecules. The Boc-protected nitrogen allows for selective functionalization at other positions of the benzoxazine scaffold, such as electrophilic aromatic substitution on the benzene ring. Following such modifications, the Boc group can be cleanly removed to reveal the secondary amine, which can then participate in further reactions, including N-alkylation, N-arylation, or acylation.
While specific examples of the use of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate in the synthesis of named drug candidates are not prevalent in the public domain, the general 1,4-benzoxazine core is found in a variety of pharmacologically active compounds, including those with antibacterial, antihypertensive, and serotonergic activity[9][10]. This underscores the potential of the title compound as a key starting material in the discovery of new chemical entities.
Safety and Handling
For a related compound, tert-butyl 7-amino-2,3-dihydro-4H-benzo[b][3]oxazine-4-carboxylate, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to handle tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate with similar precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
References
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Gu, X.-B., Jiang, M.-J., Cai, G.-M., & Zhou, Y.-Y. (2010). tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3269. [Link]
-
Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]
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Reddy, K. S., Kumar, N. S., & Venkateshwar, M. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(19), 7482–7485. [Link]
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Aladdin-T985913-1g. (n.d.). Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate. Ammebio. Retrieved from [Link]
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Albanese, D., Landini, D., & Penso, M. (2003). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research, 42(4), 743–746. [Link]
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Azoulay, S. (2016). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Strategies and Tactics in Organic Synthesis, 12, 1-28. [Link]
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Gu, X.-B., Jiang, M.-J., Cai, G.-M., & Zhou, Y.-Y. (2010). tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2600. [Link]
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Li, Y., et al. (2012). Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines. Organic & Biomolecular Chemistry, 10(32), 6554-6561. [Link]
-
Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Journal of the Serbian Chemical Society, 78(3), 385-397. [Link]
- U.S. Patent No. US20140323720A1. (2014). Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
-
Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PLoS ONE, 6(5), e20205. [Link]
-
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of benzoxazine monomer 4 (b). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate - CAS:212180-23-9 - 阿镁生物 [amaybio.com]
